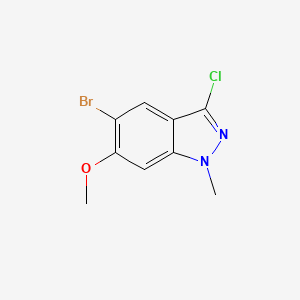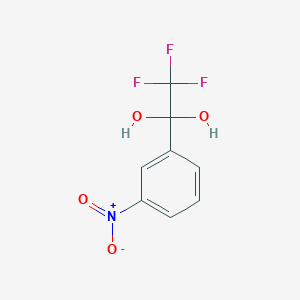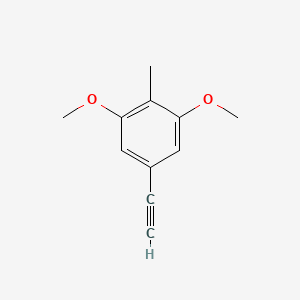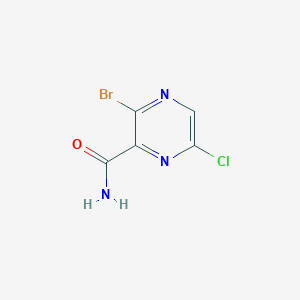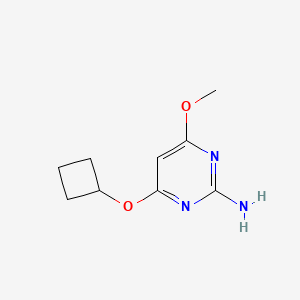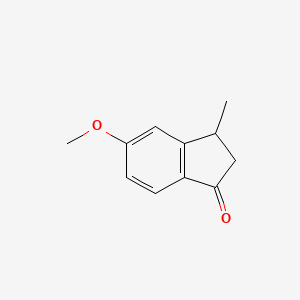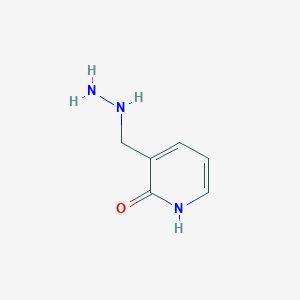
3-(Hydrazinylmethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydrazinylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 3-position and a keto group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with hydrazine derivatives. One common method involves the condensation of 2-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
3-(Hydrazinylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazinylmethylpyridin-2(1H)-one derivatives.
科学研究应用
3-(Hydrazinylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-(Hydrazinylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)pyridin-2(1H)-one: Similar structure but with an aminomethyl group instead of a hydrazinyl group.
3-(Methylhydrazinyl)pyridin-2(1H)-one: Similar structure but with a methylhydrazinyl group.
2-Hydrazinylpyridine: Lacks the keto group at the 2-position.
Uniqueness
3-(Hydrazinylmethyl)pyridin-2(1H)-one is unique due to the presence of both the hydrazinylmethyl group and the keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
3-(hydrazinylmethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9N3O/c7-9-4-5-2-1-3-8-6(5)10/h1-3,9H,4,7H2,(H,8,10) |
InChI 键 |
ULRTUIYHFVSTPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



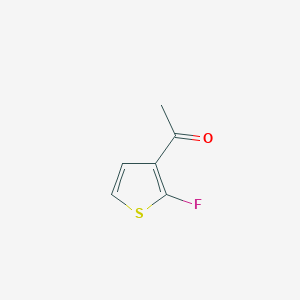
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)


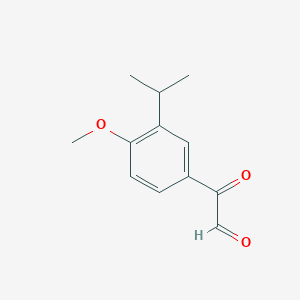
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
